REACTION_CXSMILES
|
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].[H-].[Na+].[Br:12][C:13]1[CH:14]=[CH:15][C:16](F)=[C:17]([N+:19]([O-:21])=[O:20])[CH:18]=1>CS(C)=O>[Br:12][C:13]1[CH:14]=[CH:15][C:16]([CH:2]([C:1]([O:8][CH3:9])=[O:7])[C:3]([O:5][CH3:6])=[O:4])=[C:17]([N+:19]([O-:21])=[O:20])[CH:18]=1 |f:1.2|
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Name
|
|
Quantity
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13 mL
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Type
|
reactant
|
Smiles
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C(CC(=O)OC)(=O)OC
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Name
|
|
Quantity
|
2.7 g
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Type
|
reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C1)[N+](=O)[O-])F
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled to room temperature
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Type
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TEMPERATURE
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Details
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the mixture was heated at 100° C. for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
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Type
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CUSTOM
|
Details
|
quenched with 300 mL of saturated ammonium chloride solution
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Type
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EXTRACTION
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Details
|
extracted three times with ethyl acetate
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Type
|
WASH
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Details
|
washed with saturated ammonium chloride, water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
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product
|
Smiles
|
BrC1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |